Gomisin S

Übersicht

Beschreibung

Gomisin S is a lignan compound isolated from the fruits of Schisandra chinensis, a plant widely used in traditional medicine in East Asia. Lignans are a group of chemical compounds found in plants, known for their diverse biological activities. This compound has been studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Gomisin S involves the extraction and isolation from Schisandra chinensis fruits. The process typically includes the following steps:

Extraction: The dried fruits of Schisandra chinensis are ground into a fine powder and subjected to solvent extraction using methanol or ethanol.

Concentration: The extract is concentrated under reduced pressure to remove the solvent.

Purification: The concentrated extract is subjected to chromatographic techniques such as high-speed counter-current chromatography (HSCCC) or preparative high-performance liquid chromatography (HPLC) to isolate this compound.

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Gomisin S undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Gomisin S has shown promise in cancer therapy, particularly in enhancing the efficacy of existing treatments.

- Mechanism of Action : Research indicates that this compound may enhance apoptosis in cancer cells by modulating reactive oxygen species (ROS) levels and upregulating death receptors involved in apoptosis pathways. For instance, studies have demonstrated that Gomisin N (closely related to this compound) enhances TRAIL-induced apoptosis through ROS generation, suggesting a similar potential for this compound .

- Case Studies : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. For example, it has been observed to suppress growth in colon cancer cells by impairing the PI3K/AKT signaling pathway, which is crucial for cell survival .

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Mechanism : The compound appears to inhibit pro-inflammatory cytokines and reduce oxidative stress markers. This action can alleviate conditions characterized by chronic inflammation.

- Research Findings : Studies have reported that extracts containing this compound can reduce inflammation in models of arthritis and other inflammatory conditions by modulating immune responses and decreasing the expression of inflammatory mediators .

Wound Healing

This compound has been investigated for its role in promoting wound healing, particularly in diabetic skin wounds.

- Mechanism : It enhances cellular migration and promotes angiogenesis, which are critical for effective wound healing. Network pharmacology studies have indicated that Gomisin A (related to this compound) accelerates skin wound healing by improving insulin sensitivity and regulating inflammatory pathways .

- Clinical Applications : The application of this compound in topical formulations could provide therapeutic benefits for patients with slow-healing wounds or diabetic ulcers.

Comparative Data Table

Wirkmechanismus

Gomisin S exerts its effects through various molecular targets and pathways:

Antioxidant Activity: this compound scavenges free radicals and enhances the activity of antioxidant enzymes, reducing oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates inflammatory signaling pathways.

Anticancer Activity: this compound induces apoptosis in cancer cells by regulating the expression of apoptotic proteins and inhibiting cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Gomisin S is part of a group of lignans found in Schisandra chinensis, including Gomisin A, Gomisin N, and Schisandrin. Compared to these compounds, this compound has unique structural features and biological activities:

Gomisin A: Known for its hepatoprotective and anticancer properties.

Gomisin N: Exhibits anti-inflammatory and anti-obesity effects.

Schisandrin: Possesses antioxidant and neuroprotective activities.

This compound stands out due to its potent anti-inflammatory and anticancer activities, making it a valuable compound for further research and development.

Biologische Aktivität

Gomisin S, a lignan compound derived from Schisandra chinensis , has garnered attention for its diverse biological activities, particularly in the context of cancer therapy and hepatoprotection. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of this compound

This compound is one of several bioactive compounds found in Schisandra chinensis, a plant known for its medicinal properties in traditional Chinese medicine. Like other gomisins, this compound exhibits a range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities.

Anticancer Activity

Mechanism of Action:

this compound has been investigated for its potential to inhibit cancer cell proliferation and induce apoptosis. Preliminary studies suggest that it may exert its effects through the modulation of various signaling pathways involved in cell survival and death.

Research Findings:

-

Cell Viability Studies:

- This compound has shown significant cytotoxic effects on various cancer cell lines. For instance, studies indicate that treatment with this compound leads to reduced viability in breast cancer cells (MCF7 and MDA-MB-231), demonstrating a dose-dependent response .

- In colorectal cancer models, this compound may inhibit cell growth by disrupting the PI3K/AKT signaling pathway, which is crucial for cell survival .

-

Induction of Apoptosis:

- The compound has been linked to the induction of apoptosis in cancer cells. Mechanistic studies reveal that this compound treatment increases levels of cleaved caspase-3 and PARP, markers indicative of apoptotic cell death .

- Flow cytometry analyses have shown an accumulation of cells in the sub-G1 phase post-treatment with this compound, further supporting its role in promoting apoptosis .

Hepatoprotective Effects

Protective Mechanisms:

this compound has been noted for its protective effects against liver damage induced by various toxins. It appears to mitigate hepatotoxicity by reducing oxidative stress and inflammation.

Research Findings:

- In animal models subjected to hepatotoxic agents (e.g., CCl4), this compound administration resulted in lower serum levels of liver enzymes (ALT and AST), indicating reduced liver injury .

- Histopathological evaluations showed that this compound treatment preserved liver architecture compared to untreated controls, highlighting its potential as a hepatoprotective agent .

Data Summary

| Biological Activity | Effect Observed | Mechanism |

|---|---|---|

| Anticancer | Cytotoxicity in MCF7 and MDA-MB-231 cells | Induction of apoptosis via caspase activation |

| Hepatoprotection | Reduced liver enzyme levels | Decreased oxidative stress and inflammation |

Case Studies

-

Case Study on Breast Cancer:

A study examined the effects of this compound on MCF7 breast cancer cells. Results indicated a significant decrease in cell viability at concentrations above 10 µg/ml after 72 hours of treatment. Morphological assessments confirmed apoptotic changes in treated cells . -

Hepatoprotective Study:

In a controlled experiment with rats exposed to CCl4, those treated with this compound exhibited significantly lower levels of liver enzymes compared to untreated controls. This suggests that this compound may have therapeutic potential for preventing drug-induced liver toxicity .

Eigenschaften

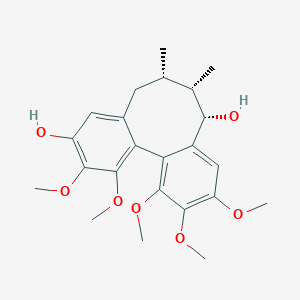

IUPAC Name |

(9S,10S,11S)-3,4,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-5,11-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O7/c1-11-8-13-9-15(24)20(27-4)22(29-6)17(13)18-14(19(25)12(11)2)10-16(26-3)21(28-5)23(18)30-7/h9-12,19,24-25H,8H2,1-7H3/t11-,12-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNANNZAGLCKFOL-ZKTNFTSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1C)O)OC)OC)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3[C@H]([C@H]1C)O)OC)OC)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.